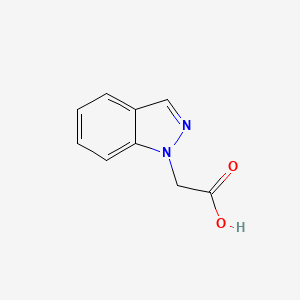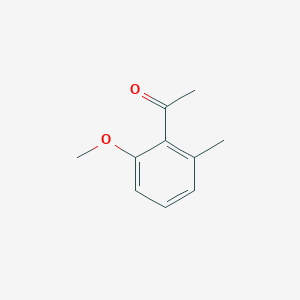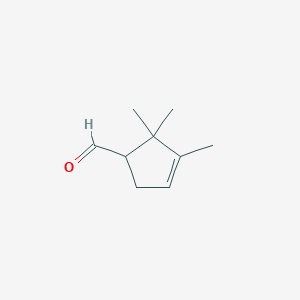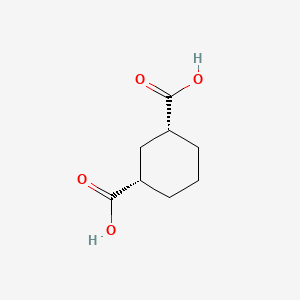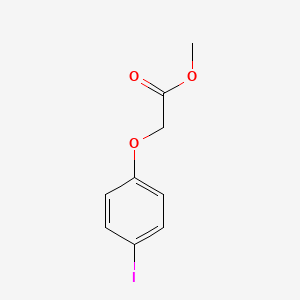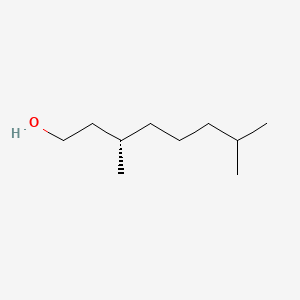![molecular formula C14H18BrN B1312464 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 626603-70-1](/img/structure/B1312464.png)
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a spiro compound characterized by a unique structure where a bromine atom is attached to the isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, often using a Grignard reagent or organolithium compound.
Bromination: The final step involves bromination, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve yield.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Azides, thiols, and other substituted derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in drug design, particularly in the development of CNS-active agents.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for new antibiotic development.
Industry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] depends on its application:
Biological Systems: It may interact with specific receptors or enzymes, modulating their activity. For example, it could bind to neurotransmitter receptors in the CNS, altering signal transduction pathways.
Chemical Reactions: Acts as a reactive intermediate in various chemical transformations, facilitating the formation of new bonds or functional groups.
Comparison with Similar Compounds
- 7’-Chloro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
- 7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
Comparison:
- Reactivity: The bromine atom in 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
- Applications: While all these compounds can be used in similar applications, the bromine derivative may offer unique advantages in terms of reactivity and selectivity in synthetic applications.
This detailed overview provides a comprehensive understanding of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline], covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBXNFZFCGENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
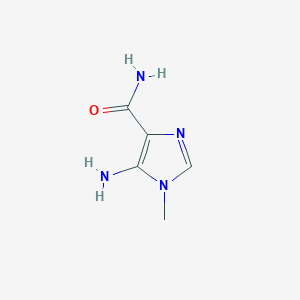
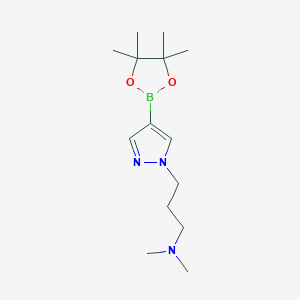
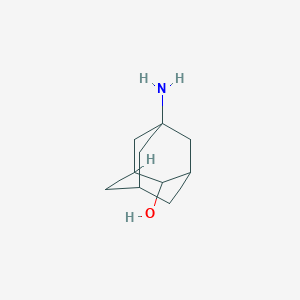
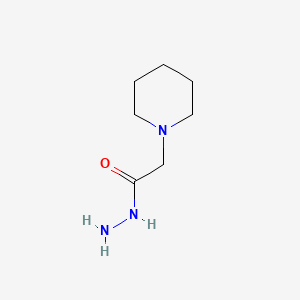
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
